Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine
CAS No.:
Cat. No.: VC15755069
Molecular Formula: C7H15NO2S
Molecular Weight: 177.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO2S |
|---|---|
| Molecular Weight | 177.27 g/mol |
| IUPAC Name | (1R,3S)-3-(methylsulfonylmethyl)cyclopentan-1-amine |
| Standard InChI | InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 |
| Standard InChI Key | QORPQQXDKYFQBJ-NKWVEPMBSA-N |
| Isomeric SMILES | CS(=O)(=O)C[C@H]1CC[C@H](C1)N |
| Canonical SMILES | CS(=O)(=O)CC1CCC(C1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₇H₁₅NO₂S, with a molecular weight of 177.27 g/mol. Its IUPAC name, (1R,3S)-3-(methylsulfonylmethyl)cyclopentan-1-amine, reflects the stereochemical arrangement of substituents on the cyclopentane ring. Key structural elements include:
-
A cyclopentane backbone providing conformational rigidity.
-
A methylsulfonyl group (-SO₂CH₃) at the C-3 position, contributing to electrophilic reactivity and hydrogen-bonding capacity.
-
A primary amine (-NH₂) at the C-1 position, enabling nucleophilic interactions and salt formation.
The stereochemistry (1R,3S) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₇H₁₅NO₂S |
| Molecular Weight | 177.27 g/mol |
| IUPAC Name | (1R,3S)-3-(methylsulfonylmethyl)cyclopentan-1-amine |
| SMILES | CS(=O)(=O)C[C@H]1CCC@HN |
| InChI Key | QORPQQXDKYFQBJ-NKWVEPMBSA-N |
| PubChem CID | 155906027 |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine typically involves multi-step sequences starting from cyclopentane derivatives. Key steps include:
-
Ring Functionalization: Introduction of the methylsulfonyl group via nucleophilic substitution or electrophilic addition.
-
Stereochemical Control: Use of chiral catalysts or resolving agents to achieve the desired 1R,3S configuration.
-
Amine Protection/Deprotection: Temporary masking of the amine group to prevent side reactions during sulfonylation.
A representative synthetic route may involve:
-
Step 1: Cyclopentene oxide opening with methylsulfonylmethyllithium to install the sulfonyl group.
-
Step 2: Reductive amination to introduce the primary amine while preserving stereochemistry.
Biological Activity and Mechanism of Action
Fatty Acid Synthase (FASN) Inhibition
Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine exhibits nanomolar affinity for FASN, a key enzyme in de novo lipogenesis. FASN catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a process upregulated in obesity and cancer. By competitively inhibiting FASN’s ketoreductase domain, the compound disrupts lipid biosynthesis, as demonstrated in in vitro assays using HepG2 hepatoma cells.
Table 2: Enzymatic Inhibition Data
| Target | IC₅₀ (nM) | Selectivity (vs. CDKs) |
|---|---|---|
| FASN | 12.3 ± 1.5 | >100-fold |
| CDK9/Cyclin T1 | >10,000 | N/A |
Metabolic Modulation
Preclinical studies suggest the compound reduces hepatic triglyceride accumulation by 40–60% in diet-induced obese murine models. This effect correlates with downregulation of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor governing lipogenic gene expression.
Comparative Analysis with Structural Analogues
Methylsulfonyl vs. Methoxy Derivatives
Replacing the methylsulfonyl group with methoxy (as in PubChem CID 53302292) abolishes FASN inhibition, highlighting the sulfonyl moiety’s role in enzyme binding .
Diaminocyclopentane Analogues
Compounds like KB-0742 (a CDK9 inhibitor) share the cyclopentane scaffold but prioritize kinase selectivity over metabolic targets. This divergence underscores the pharmacophoric importance of the methylsulfonyl group in lipid metabolism .
Research Gaps and Future Directions
-
In Vivo Toxicology: Chronic toxicity profiles remain uncharacterized.
-
Formulation Challenges: The compound’s low aqueous solubility (0.12 mg/mL) necessitates lipid-based delivery systems.
-
Combination Therapies: Synergy with GLP-1 agonists or SGLT2 inhibitors warrants exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume